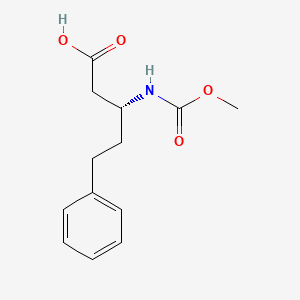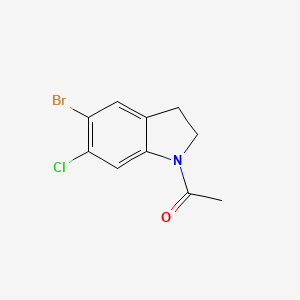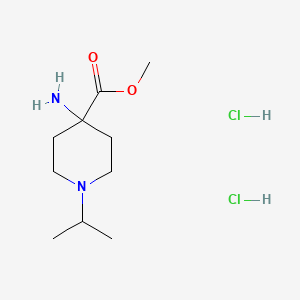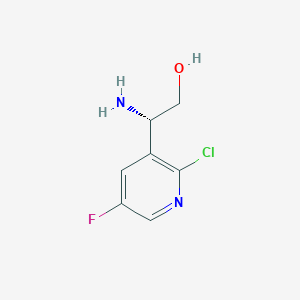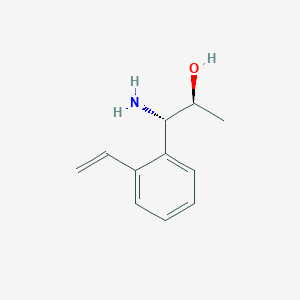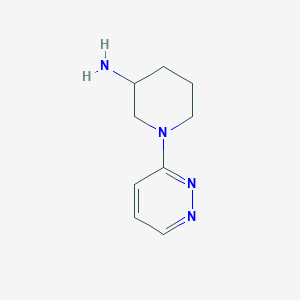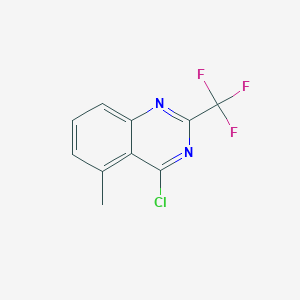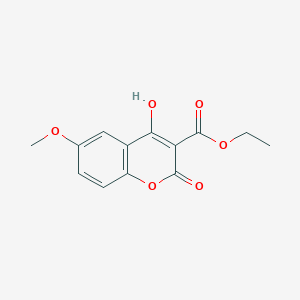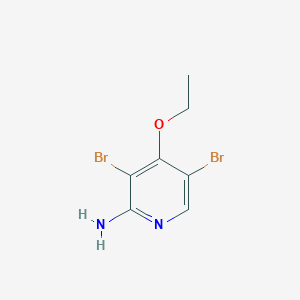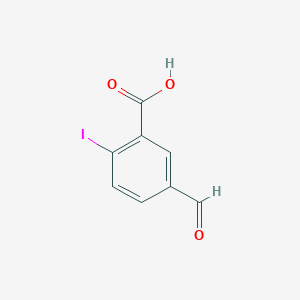
5-Formyl-2-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by an iodine atom and the hydrogen atom at the 5-position is replaced by a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 5-formylbenzoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 5-Carboxy-2-iodobenzoic acid.
Reduction: 5-Hydroxymethyl-2-iodobenzoic acid.
Substitution: 5-Formyl-2-azidobenzoic acid or 5-Formyl-2-cyanobenzoic acid.
Scientific Research Applications
5-Formyl-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Formyl-2-iodobenzoic acid depends on the specific application and the target molecule In general, the formyl group can participate in various chemical reactions, such as nucleophilic addition or condensation reactions, which can modify the activity of biological molecules or materials
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar structure but lacks the formyl group at the 5-position.
5-Formylbenzoic acid: Similar structure but lacks the iodine atom at the 2-position.
5-Formyl-2-furanylboronic acid: Similar functional groups but different core structure (furan ring instead of benzene ring).
Uniqueness
5-Formyl-2-iodobenzoic acid is unique due to the presence of both the formyl group and the iodine atom on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H5IO3 |
|---|---|
Molecular Weight |
276.03 g/mol |
IUPAC Name |
5-formyl-2-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) |
InChI Key |
QKLGUQQIACMAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


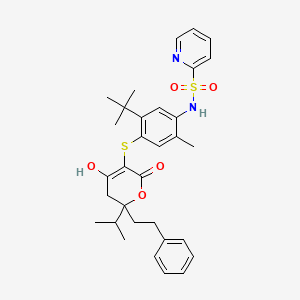
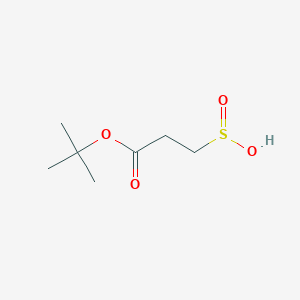

![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)
